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Overview
Description
KIO-301 is a molecular photoswitch compound developed by Kiora Pharmaceuticals. It is designed to restore vision in patients with inherited retinal diseases such as retinitis pigmentosa, choroideremia, and Stargardt disease. This compound selectively targets retinal ganglion cells, turning them into light-sensing cells, thereby bypassing degenerated photoreceptors and enabling the perception of light .
Preparation Methods
KIO-301 is synthesized as an azobenzene photoswitch compound. The synthetic route involves the formation of an azobenzene core, which is known for its ability to undergo reversible photoisomerization. The preparation involves the following steps:
Formation of Azobenzene Core: The synthesis begins with the formation of the azobenzene core through a diazotization reaction followed by coupling with aniline derivatives.
Functionalization: The azobenzene core is then functionalized with various substituents to enhance its photoswitching properties and selectivity for retinal ganglion cells.
Purification: The final compound is purified using chromatographic techniques to achieve high purity
Chemical Reactions Analysis
KIO-301 undergoes several types of chemical reactions:
Photoisomerization: The primary reaction is reversible photoisomerization, where the compound switches between trans and cis forms upon exposure to light. This reaction is crucial for its function as a photoswitch.
Oxidation and Reduction: KIO-301 can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution Reactions:
Common reagents and conditions used in these reactions include:
Light Sources: Ultraviolet and visible light are used to induce photoisomerization.
Oxidizing and Reducing Agents: Various agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions.
Solvents: Organic solvents like dichloromethane and ethanol are commonly used.
Major products formed from these reactions include the trans and cis isomers of KIO-301, which have different photophysical properties.
Scientific Research Applications
KIO-301 has several scientific research applications:
Vision Restoration: The primary application is in the field of ophthalmology, where it is used to restore vision in patients with retinal degenerative diseases. .
Neuroscience Research: KIO-301 is used to study the neural pathways involved in vision.
Drug Development: The compound serves as a model for developing other photoswitchable molecules with potential therapeutic applications in various fields.
Mechanism of Action
KIO-301 exerts its effects through a mechanism involving photoisomerization. In the absence of light, the compound is in an “off” position. Upon exposure to light, it changes shape to an “on” position, which activates retinal ganglion cells. These cells then transmit signals to the brain’s visual cortex, enabling the perception of light. The molecular targets include voltage-gated ion channels, such as hyperpolarization-activated cyclic nucleotide-gated channels and voltage-gated potassium channels .
Comparison with Similar Compounds
KIO-301 is unique among photoswitchable molecules due to its selective targeting of retinal ganglion cells and its ability to restore vision in patients with retinal degenerative diseases. Similar compounds include:
BENAQ: Another azobenzene photoswitch molecule that renders retinal ganglion cells light-sensitive.
DENAQ: A photoswitchable molecule with similar properties but different pharmacokinetics and photophysical characteristics
KIO-301 stands out due to its clinical efficacy and safety profile demonstrated in human trials .
Properties
CAS No. |
1224953-72-3 |
---|---|
Molecular Formula |
C29H38N5O+ |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium |
InChI |
InChI=1S/C29H37N5O/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4/h9-21H,5-8,22-23H2,1-4H3/p+1 |
InChI Key |
XJSTVCBWJAUVAR-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC |
Origin of Product |
United States |
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